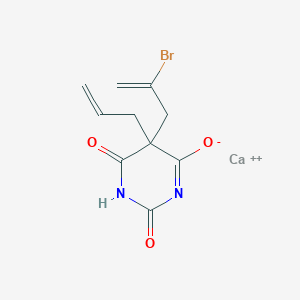
5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt, also known as ABB, is a novel barbiturate derivative that has gained attention in recent years due to its potential applications in scientific research. ABB is a white crystalline powder that is soluble in water and other polar solvents. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mechanism Of Action
The exact mechanism of action of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help to protect cells from oxidative damage. Additionally, 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been found to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.
Biochemical And Physiological Effects
In addition to its neuroprotective effects, 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been found to have other biochemical and physiological effects. Studies have shown that 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt can reduce blood glucose levels and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes. 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has also been found to have anti-tumor effects, with studies showing that it can inhibit the growth of various cancer cell lines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt in lab experiments is its high purity and solubility in water and other polar solvents. This makes it easy to prepare solutions of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt for use in various assays and experiments. However, one limitation of using 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt is its relatively high cost compared to other compounds.
Future Directions
There are several potential future directions for research on 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt. One area of interest is in the development of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt-based drugs for the treatment of neurodegenerative diseases and other conditions. Additionally, further research is needed to fully understand the mechanism of action of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt and its potential applications in other areas of medicine and biology. Finally, there is a need for more studies to investigate the safety and toxicity of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt in humans and animals.
Synthesis Methods
The synthesis of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt involves the reaction of 5-allylbarbituric acid with 2-bromoallyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with calcium hydroxide to form the calcium salt of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt. This synthesis method has been reported to yield high purity 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt with good yields.
Scientific Research Applications
5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been shown to have a range of potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been found to have neuroprotective effects. Studies have shown that 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt can protect neurons from oxidative stress and reduce inflammation in the brain, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
14960-32-8 |
|---|---|
Product Name |
5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt |
Molecular Formula |
C10H10BrCaN2O3+ |
Molecular Weight |
326.18 g/mol |
IUPAC Name |
calcium;5-(2-bromoprop-2-enyl)-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate |
InChI |
InChI=1S/C10H11BrN2O3.Ca/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15;/h3H,1-2,4-5H2,(H2,12,13,14,15,16);/q;+2/p-1 |
InChI Key |
ROXCPJSKHRWHHJ-UHFFFAOYSA-M |
SMILES |
C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.[Ca+2] |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.[Ca+2] |
Other CAS RN |
14960-32-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)